N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide
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Overview
Description
“N-(3-(2-oxopiperidin-1-yl)phenyl)furan-2-carboxamide” is also known as furanylfentanyl . It is a synthetic opioid, closely related to fentanyl, which is likely to be a potent opioid narcotic analgesic . It is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl .
Molecular Structure Analysis
The molecular structure of furanylfentanyl is C24H26N2O2 . It is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine .Scientific Research Applications
Anticoagulant Therapy
Apixaban: , a derivative of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, is a potent direct inhibitor of activated factor X (FXa). It is used in the prevention and treatment of thromboembolic diseases. Apixaban has shown to have a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Cancer Research
Compounds with the piperidine nucleus, such as N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, have been identified as having anticancer properties. Piperidine derivatives are being utilized in different ways as anticancer agents, showing promise in preclinical studies .
Antimicrobial Applications
Piperidine derivatives are also known for their antimicrobial properties. The structure of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide suggests potential use in the development of new antimicrobial agents that could be effective against resistant strains of bacteria .
Analgesic and Anti-inflammatory
The piperidine moiety is a key component in many analgesic and anti-inflammatory drugs. Research into derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could lead to the development of new pain relief medications with improved efficacy and reduced side effects .
Neurodegenerative Diseases
Research into piperidine derivatives has shown potential applications in the treatment of neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of drugs targeting conditions like Alzheimer’s disease .
Antipsychotic Medications
The piperidine nucleus is present in many antipsychotic drugs. N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could be a precursor in the synthesis of new antipsychotic medications that offer better patient outcomes with fewer adverse effects .
Antiviral Research
Piperidine derivatives have shown antiviral activities in various studies. As such, N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide could be instrumental in the development of novel antiviral drugs, especially in the face of emerging viral pathogens .
Tuberculosis Treatment
In the search for potent anti-tubercular agents, derivatives of N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide have been designed and synthesized. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, showing potential as new treatments for tuberculosis .
Safety and Hazards
Mechanism of Action
Target of Action
The compound N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide, also known as apixaban, is a direct inhibitor of activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM−1/s . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation . Thrombin is a key enzyme in the coagulation cascade that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . Elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The result of apixaban’s action is the prevention and treatment of various thromboembolic diseases . By inhibiting FXa, apixaban prevents the formation of a functional prothrombinase complex, thus reducing the conversion of prothrombin to thrombin. This leads to a decrease in thrombin-mediated platelet aggregation and a reduction in the formation of blood clots .
Action Environment
The action of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its bioavailability and efficacy through drug-drug interactions . Furthermore, individual patient factors such as age, body weight, renal function, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of apixaban .
properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBZTFTGGSSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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